5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one
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Overview
Description
The compound 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple hydroxyl groups and a chromen-4-one core structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one typically involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxyacetophenone and various substituted benzaldehydes.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Glycosylation: The final step involves glycosylation, where the hydroxyl groups are protected and then reacted with a glycosyl donor, such as a protected glucose derivative, in the presence of a catalyst like silver carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, the compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its antioxidant and anti-inflammatory properties make it a candidate for treating chronic diseases such as cardiovascular diseases and neurodegenerative disorders.
Industry
Industrially, the compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with strong anti-inflammatory and neuroprotective properties.
Uniqueness
The uniqueness of 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one lies in its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability. This makes it a more potent antioxidant and anti-inflammatory agent compared to its similar counterparts.
Properties
Molecular Formula |
C21H22O11 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-8-14-17(26)18(27)19(28)20(32-14)30-10-1-3-21(29,4-2-10)15-7-12(25)16-11(24)5-9(23)6-13(16)31-15/h1-7,10,14,17-20,22-24,26-29H,8H2/t10?,14-,17-,18+,19-,20-,21?/m1/s1 |
InChI Key |
JSUSPSWATHLLME-XGYOFUELSA-N |
Isomeric SMILES |
C1=CC(C=CC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |
Canonical SMILES |
C1=CC(C=CC1OC2C(C(C(C(O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |
Origin of Product |
United States |
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